molecular formula C16H20FN3O2S B2833885 1-(2-fluorophenyl)-N-((1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)methanesulfonamide CAS No. 1448062-81-4

1-(2-fluorophenyl)-N-((1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)methanesulfonamide

Cat. No. B2833885
CAS RN: 1448062-81-4
M. Wt: 337.41
InChI Key: NWHVWLXFUXULGU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-fluorophenyl)-N-((1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)methanesulfonamide is a useful research compound. Its molecular formula is C16H20FN3O2S and its molecular weight is 337.41. The purity is usually 95%.
BenchChem offers high-quality 1-(2-fluorophenyl)-N-((1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)methanesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2-fluorophenyl)-N-((1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)methanesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Structural Study and Supramolecular Assembly

A study focused on the structural analysis of nimesulidetriazole derivatives, which share a common structural motif with the specified compound, explored the effects of substitution on their supramolecular assembly. The research utilized X-ray powder diffraction to determine the crystal structures and analyzed intermolecular interactions through Hirshfeld surfaces and 2D fingerprint plots. This work contributes to understanding the structural basis of molecular interactions in related compounds (Dey et al., 2015).

Catalytic Reactions and Synthesis

Research on catalytic reactions includes the iridium-catalyzed regio- and enantioselective allylic alkylation of fluorobis(phenylsulfonyl)methane (FBSM), demonstrating the synthesis of enantiopure fluorobis(phenylsulfonyl)methylated compounds. This study highlights the potential of catalytic methods in creating structurally complex and optically pure compounds from simple substrates (Liu et al., 2009).

Synthesis of Fluoroalkyl and Fluoroalkenes

Another area of application is the synthesis of vinyl fluorides and fluoroalkyl derivatives, offering a two-step route from fluoromethyl phenyl sulfone. This method provides an efficient way to introduce fluorine into molecules, which is significant for the development of pharmaceuticals and agrochemicals due to the unique properties imparted by the fluorine atom (McCarthy et al., 1990).

Enantioselective Synthesis

The organocatalytic, highly enantioselective addition of 1-fluoro-1-nitro(phenylsulfonyl)methane to α,β-unsaturated aldehydes was reported, showcasing the synthesis of fluorinated derivatives with excellent enantioselectivity. This illustrates the importance of asymmetric synthesis in creating molecules with potential biological activity (Kamlar et al., 2010).

properties

IUPAC Name

1-(2-fluorophenyl)-N-[(1-methyl-4,5,6,7-tetrahydroindazol-3-yl)methyl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20FN3O2S/c1-20-16-9-5-3-7-13(16)15(19-20)10-18-23(21,22)11-12-6-2-4-8-14(12)17/h2,4,6,8,18H,3,5,7,9-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWHVWLXFUXULGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(CCCC2)C(=N1)CNS(=O)(=O)CC3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-fluorophenyl)-N-((1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)methanesulfonamide

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